molecular formula C18H14O2 B3059013 Methyl 2-(naphthalen-1-yl)benzoate CAS No. 93655-02-8

Methyl 2-(naphthalen-1-yl)benzoate

Cat. No.: B3059013
CAS No.: 93655-02-8
M. Wt: 262.3 g/mol
InChI Key: VSCHBPCWJOQPQD-UHFFFAOYSA-N
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Description

Methyl 2-(naphthalen-1-yl)benzoate is an organic compound with the molecular formula C18H14O2. It is a derivative of benzoic acid and naphthalene, characterized by the presence of a methyl ester group. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(naphthalen-1-yl)benzoate can be synthesized through esterification reactions involving benzoic acid derivatives and naphthalene. One common method involves the reaction of 2-(naphthalen-1-yl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(naphthalen-1-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-(naphthalen-1-yl)benzoic acid, while substitution reactions can produce halogenated derivatives.

Scientific Research Applications

Methyl 2-(naphthalen-1-yl)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-(naphthalen-1-yl)benzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release benzoic acid derivatives, which may interact with enzymes and receptors in biological systems. The naphthalene moiety can participate in π-π interactions with aromatic amino acids in proteins, influencing their function and activity.

Comparison with Similar Compounds

  • Methyl 2-(2-hydroxynaphthalen-1-yl)benzoate
  • Methyl 2-(3,4-dimethylphenyl)benzoate
  • Methyl 2-(2-hydroxynaphthalen-1-yl)diazenyl)benzoate

Comparison: Methyl 2-(naphthalen-1-yl)benzoate is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits different reactivity patterns and biological activities, making it a valuable compound for targeted research and industrial applications.

Properties

IUPAC Name

methyl 2-naphthalen-1-ylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O2/c1-20-18(19)17-11-5-4-10-16(17)15-12-6-8-13-7-2-3-9-14(13)15/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSCHBPCWJOQPQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50294710
Record name methyl 2-(naphthalen-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50294710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93655-02-8
Record name NSC97685
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97685
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 2-(naphthalen-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50294710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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